molecular formula C17H14N4O2 B3725148 2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No. B3725148
M. Wt: 306.32 g/mol
InChI Key: RQNPOMVQKOUIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione inhibits HDACs, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione promotes the acetylation of histones, leading to chromatin relaxation and transcriptional activation of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to induce cell cycle arrest at the G1 and G2/M phases and to promote apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis and to enhance the immune response against cancer cells. In animal models, 2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to inhibit tumor growth and to enhance the efficacy of other anticancer agents.

Advantages and Limitations for Lab Experiments

2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several advantages for lab experiments, including its high potency and selectivity for HDACs, its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, and its potential to enhance the efficacy of other anticancer agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its efficacy in combination with other anticancer agents and its potential to overcome drug resistance. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to develop more potent and selective HDAC inhibitors.

Scientific Research Applications

2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-amino-5-naphthalen-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-17-20-15-14(16(23)21-17)12(8-13(22)19-15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNPOMVQKOUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

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